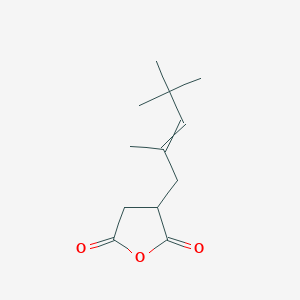
3-(2,4,4-Trimethylpent-2-en-1-yl)oxolane-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4,4-Trimethylpent-2-en-1-yl)oxolane-2,5-dione is a chemical compound known for its unique structure and properties It is characterized by the presence of an oxolane ring fused with a dione group and a trimethylpentene side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,4-Trimethylpent-2-en-1-yl)oxolane-2,5-dione typically involves the reaction of 2,4,4-trimethylpent-2-en-1-ol with oxalic acid under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which then undergoes cyclization to form the oxolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,4,4-Trimethylpent-2-en-1-yl)oxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dione group to diols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Diols and alcohols.
Substitution: Various substituted oxolane derivatives.
Aplicaciones Científicas De Investigación
3-(2,4,4-Trimethylpent-2-en-1-yl)oxolane-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2,4,4-Trimethylpent-2-en-1-yl)oxolane-2,5-dione involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,4,4-Trimethylpent-1-ene: Shares the trimethylpentene side chain but lacks the oxolane and dione groups.
Oxolane-2,5-dione: Contains the oxolane ring and dione group but lacks the trimethylpentene side chain.
Uniqueness
3-(2,4,4-Trimethylpent-2-en-1-yl)oxolane-2,5-dione is unique due to its combination of an oxolane ring, dione group, and trimethylpentene side chain. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
72242-66-1 |
|---|---|
Fórmula molecular |
C12H18O3 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
3-(2,4,4-trimethylpent-2-enyl)oxolane-2,5-dione |
InChI |
InChI=1S/C12H18O3/c1-8(7-12(2,3)4)5-9-6-10(13)15-11(9)14/h7,9H,5-6H2,1-4H3 |
Clave InChI |
TVRJIXCIWRQYNL-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(C)(C)C)CC1CC(=O)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


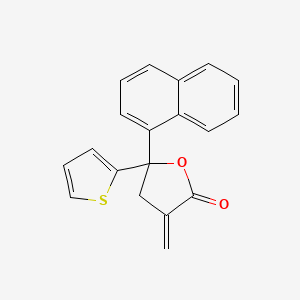

![3-Methoxy-7-(methoxymethyl)-3-borabicyclo[3.3.1]non-6-ene](/img/structure/B14463888.png)
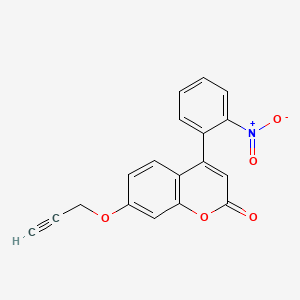
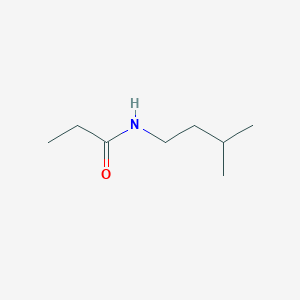
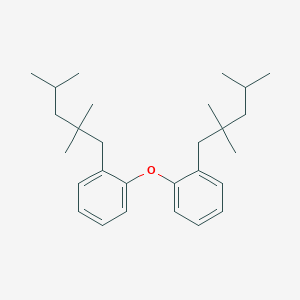
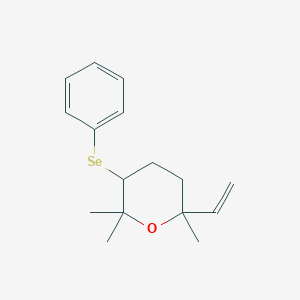
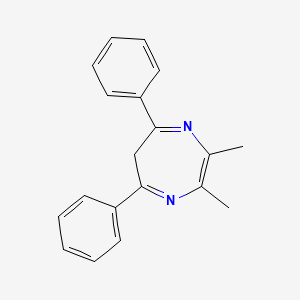
![1,2,3,4,5-Pentabromo-6-[(2,4,6-tribromophenoxy)methyl]benzene](/img/structure/B14463916.png)
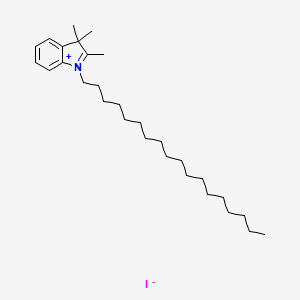
![1-Azabicyclo[3.1.0]hex-2-ene](/img/structure/B14463937.png)
![N-[4-(Diethylamino)-3-methoxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B14463938.png)
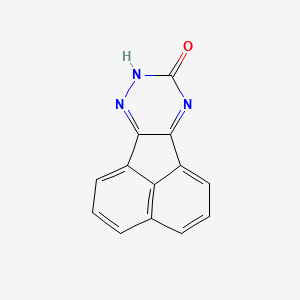
![1,6-Dimethylbicyclo[3.2.1]octane](/img/structure/B14463947.png)
